molecular formula C14H11FO2 B6373545 5-(3-Acetylphenyl)-3-fluorophenol CAS No. 1261944-93-7

5-(3-Acetylphenyl)-3-fluorophenol

Cat. No.: B6373545
CAS No.: 1261944-93-7
M. Wt: 230.23 g/mol
InChI Key: NFJUNSFNWMQBRP-UHFFFAOYSA-N
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Description

5-(3-Acetylphenyl)-3-fluorophenol is an aromatic compound characterized by the presence of both acetyl and fluorophenol groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Acetylphenyl)-3-fluorophenol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of 3-acetylphenylboronic acid with 3-fluorophenol in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 5-(3-Acetylphenyl)-3-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenols.

Scientific Research Applications

5-(3-Acetylphenyl)-3-fluorophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-Acetylphenyl)-3-fluorophenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the acetyl group can undergo enzymatic transformations. The fluorine atom enhances the compound’s stability and bioavailability by influencing its electronic properties.

Comparison with Similar Compounds

    3-Acetylphenol: Lacks the fluorine atom, resulting in different chemical properties.

    3-Fluorophenol: Lacks the acetyl group, affecting its reactivity and applications.

    5-(3-Acetylphenyl)-2-fluorophenol: Similar structure but with the fluorine atom in a different position, leading to variations in chemical behavior.

Properties

IUPAC Name

1-[3-(3-fluoro-5-hydroxyphenyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9(16)10-3-2-4-11(5-10)12-6-13(15)8-14(17)7-12/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFJUNSFNWMQBRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684241
Record name 1-(3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261944-93-7
Record name 1-(3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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